![molecular formula C15H19N3 B6317823 Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% CAS No. 179056-27-0](/img/structure/B6317823.png)
Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine (CPA 95%) is a synthetic molecule with a wide range of applications in scientific research. It is a versatile compound that is used as a reagent, catalyst, or ligand in various chemical reactions and processes. CPA 95% is a unique molecule due to its high purity and stability, making it an ideal choice for laboratory experiments.
Applications De Recherche Scientifique
Pharmaceutical Research
This compound is utilized in the synthesis of various pharmaceutical agents. The pyrazole moiety, in particular, is a component in many drugs due to its therapeutic potential. For instance, pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, and antipyretic activities .
Chemical Synthesis
Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine serves as a building block in chemical synthesis, especially in constructing complex molecules with pyrazole rings, which are prevalent in many biologically active compounds .
Cancer Research
Lastly, in cancer research, the compound’s derivatives could be investigated for their potential role in targeted therapies, given that pyrazole structures are found in several kinase inhibitors used in cancer treatment .
Mécanisme D'action
Target of Action
Similar compounds with a pyrazole core have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
They bind to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 . This results in the disruption of cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on CDK2 for uncontrolled proliferation .
Pharmacokinetics
It is known that the compound has a predicted boiling point of 3735±300 °C and a predicted density of 1193±006 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The inhibition of CDK2 by similar compounds leads to cell cycle arrest and apoptosis, particularly in cancer cells . .
Action Environment
The action, efficacy, and stability of Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C and protected from light to maintain its stability . The pH of the environment can also affect the compound’s ionization state and, consequently, its absorption and distribution in the body.
Propriétés
IUPAC Name |
N-[[3-(1H-pyrazol-5-yl)phenyl]methyl]cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-2-7-14(6-1)16-11-12-4-3-5-13(10-12)15-8-9-17-18-15/h3-5,8-10,14,16H,1-2,6-7,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBRQLPZWQNXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC(=CC=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%](/img/structure/B6317743.png)
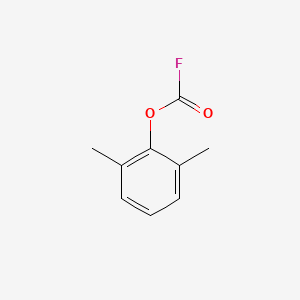

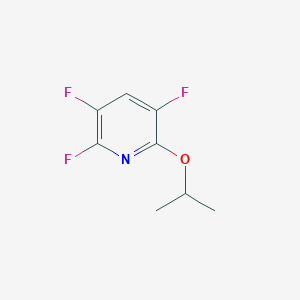
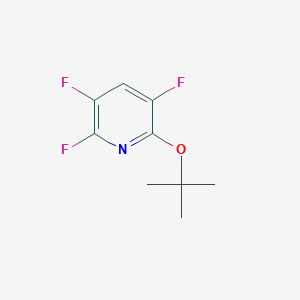



![Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317812.png)
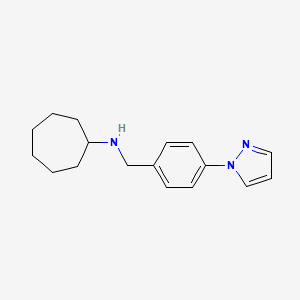
![Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317820.png)
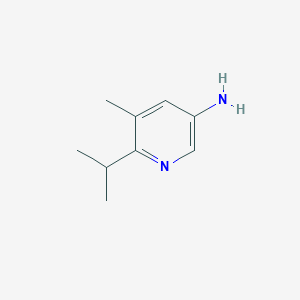
![4-(5-Carbamoyl-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester](/img/structure/B6317840.png)
![Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317844.png)